molecular formula C10H6BrNO2 B8546999 3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde

3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde

Cat. No. B8546999
M. Wt: 252.06 g/mol
InChI Key: SIDRNUOTUOQFCI-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

N-Bromosuccinimide (2.36 g) and 2,2′-azobis(2-methylpropionitrile) (164 mg) were added to a solution (100 mL) of 5-(2-bromo-4-methylphenyl)-1,3-oxazole (2.6 g) in carbon tetrachloride, and the mixture was refluxed under heating for 2.5 hours. Insoluble matter was removed through filtration, followed by purification, to thereby yield 5-[2-bromo-4-(bromomethyl)phenyl]-1,3-oxazole (3.2 g). Acetic acid (190 mg) and sodium hydrogencarbonate (336 mg) were added to a solution (50 mL) of the thus-obtained 5-[2-bromo-4-(bromomethyl)phenyl]-1,3-oxazole (500 mg) in anhydrous N,N-dimethylformamide, and the mixture was stirred at room temperature for 23 hours. The solvent was evaporated, and the residue was purified, to thereby yield 3-bromo-4-(1,3-oxazol-5-yl)benzyl acetate (300 mg). This procedure was repeated. 2N Aqueous sodium hydroxide solution (5 mL) was added to a solution (50 mL) of the thus-obtained 3-bromo-4-(1,3-oxazol-5-yl)benzyl acetate (490 mg) in methanol, and the mixture was stirred at room temperature for 30 minutes. The solvent was evaporated, and the residue was purified, to thereby yield [3-bromo-4-(1,3-oxazol-5-yl)phenyl]methanol (350 mg). Manganese dioxide (672 mg) was added to a solution (50 mL) of the thus-obtained [3-bromo-4-(1,3-oxazol-5-yl)phenyl]methanol (350 mg) in chloroform, and the mixture was refluxed under heating for 20 hours. Insoluble matter was removed through filtration by use of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified through silica gel column chromatography (dichloromethane), followed by concentration, to thereby yield the title compound (300 mg).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrN1C(=[O:7])CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:21][C:22]1[CH:27]=[C:26]([CH3:28])[CH:25]=[CH:24][C:23]=1[C:29]1[O:33][CH:32]=[N:31][CH:30]=1>C(Cl)(Cl)(Cl)Cl>[Br:21][C:22]1[CH:27]=[C:26]([CH:25]=[CH:24][C:23]=1[C:29]1[O:33][CH:32]=[N:31][CH:30]=1)[CH:28]=[O:7]

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
164 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)C1=CN=CO1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed through filtration
CUSTOM
Type
CUSTOM
Details
followed by purification
ADDITION
Type
ADDITION
Details
Acetic acid (190 mg) and sodium hydrogencarbonate (336 mg) were added to a solution (50 mL) of the thus-obtained 5-[2-bromo-4-(bromomethyl)phenyl]-1,3-oxazole (500 mg) in anhydrous N,N-dimethylformamide
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified
ADDITION
Type
ADDITION
Details
2N Aqueous sodium hydroxide solution (5 mL) was added to a solution (50 mL) of the thus-obtained 3-bromo-4-(1,3-oxazol-5-yl)benzyl acetate (490 mg) in methanol
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified
ADDITION
Type
ADDITION
Details
Manganese dioxide (672 mg) was added to a solution (50 mL) of the thus-obtained [3-bromo-4-(1,3-oxazol-5-yl)phenyl]methanol (350 mg) in chloroform
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed through filtration by use of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (dichloromethane)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1C1=CN=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.